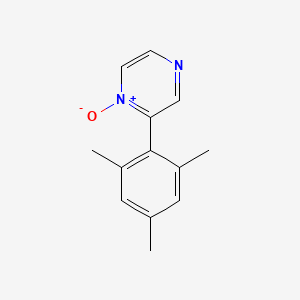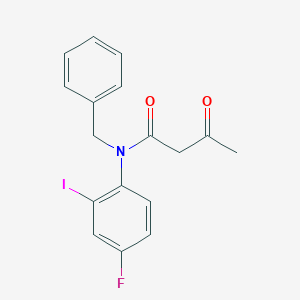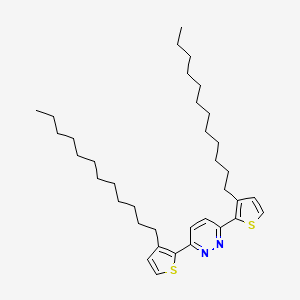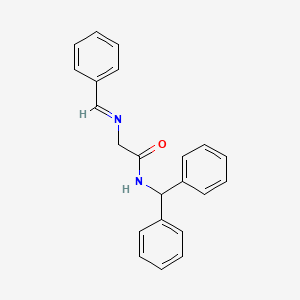![molecular formula C14H13ClN2O4S B14193608 N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide CAS No. 909120-55-4](/img/structure/B14193608.png)
N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group and a 4-chlorophenyl ethyl group
Vorbereitungsmethoden
The synthesis of N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-(4-chlorophenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, where the ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its sulfonamide structure, it has been explored for its potential use as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the compound’s biological effects. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-[1-(4-Chlorophenyl)ethyl]-4-aminobenzene-1-sulfonamide: This compound has an amino group instead of a nitro group, which can result in different biological activities and chemical reactivity.
N-[1-(4-Chlorophenyl)ethyl]-4-methylbenzene-1-sulfonamide: This compound has a methyl group instead of a nitro group, which can affect its solubility and interaction with biological targets.
N-[1-(4-Chlorophenyl)ethyl]-4-hydroxybenzene-1-sulfonamide: This compound has a hydroxy group instead of a nitro group, which can influence its chemical stability and reactivity.
Eigenschaften
CAS-Nummer |
909120-55-4 |
|---|---|
Molekularformel |
C14H13ClN2O4S |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
N-[1-(4-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H13ClN2O4S/c1-10(11-2-4-12(15)5-3-11)16-22(20,21)14-8-6-13(7-9-14)17(18)19/h2-10,16H,1H3 |
InChI-Schlüssel |
GRPXFWYEGNBKII-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B14193537.png)

![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)

![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)



![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)

![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)


